molecular formula C21H21ClN2O3S B11358600 2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11358600
M. Wt: 416.9 g/mol
InChI Key: NZWKUSZCGDUOBI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-3-methylphenoxy intermediate, followed by the formation of the thiazole ring and the final coupling reaction to form the propanamide.

    Preparation of 4-chloro-3-methylphenoxy intermediate: This step involves the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol, which is then reacted with an appropriate reagent to form the phenoxy intermediate.

    Formation of the thiazole ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine or thiol compound.

    Coupling reaction: The final step involves coupling the 4-chloro-3-methylphenoxy intermediate with the thiazole intermediate under suitable reaction conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C21H21ClN2O3S/c1-13-10-18(8-9-19(13)22)27-14(2)20(25)23-11-16-12-28-21(24-16)15-4-6-17(26-3)7-5-15/h4-10,12,14H,11H2,1-3H3,(H,23,25)

InChI Key

NZWKUSZCGDUOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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